3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)-
Description
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is a tertiary amine derivative characterized by a bicyclic quinuclidine core (7-azabicyclo[2.2.1]heptane) with an ethanol substituent at position 3 and a 2-diethylaminoethyl-aminomethyl group at position 2. This structure confers rigidity due to the quinuclidine ring and amphiphilic properties from the polar ethanol and lipophilic diethylaminoethyl moieties.
Properties
CAS No. |
63716-81-4 |
|---|---|
Molecular Formula |
C16H33N3O |
Molecular Weight |
283.45 g/mol |
IUPAC Name |
2-[2-[[2-(diethylamino)ethylamino]methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol |
InChI |
InChI=1S/C16H33N3O/c1-3-18(4-2)11-8-17-13-16-15(7-12-20)14-5-9-19(16)10-6-14/h14-17,20H,3-13H2,1-2H3 |
InChI Key |
RIIKPLGIMDVDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1C(C2CCN1CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Key Intermediates and Reagents
- Quinuclidine : This bicyclic amine is a crucial starting material. It can be modified through various reactions to introduce the ethanol and aminomethyl groups.
- Diethylaminoethylamine : This reagent is necessary for introducing the diethylaminoethyl moiety into the molecule.
Reaction Types
- Alkylation : Used to attach alkyl groups to the quinuclidine ring or to form the aminomethyl linkage.
- Amination : Necessary for introducing the amino group in the diethylaminoethyl side chain.
Challenges and Considerations
- Stereochemistry : Quinuclidine has a chiral center, which must be considered during synthesis to ensure the correct stereoisomer is formed.
- Protecting Groups : The use of protecting groups may be necessary to prevent unwanted reactions during the synthesis of complex molecules.
- Purification : Given the complexity of the molecule, purification methods such as chromatography may be required to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quinuclidine derivatives.
Scientific Research Applications
2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(DIETHYLAMINO)ETHYL]AMINOMETHYL]-3-QUINUCLIDINEETHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s quinuclidine core distinguishes it from other bicyclic amines. Key comparisons include:
a) USP Milnacipran-Related Compounds ()
- USP Milnacipran Hydrochloride: A cyclopropane derivative with aminomethyl and carboxylic acid groups. Unlike the quinuclidine core, its cyclopropane ring imposes different steric and electronic effects, impacting receptor binding and solubility .
- USP Milnacipran Related Compound B : A 3-azabicyclo[3.1.0]hexan-2-one structure. The smaller bicyclic system and lactam group reduce basicity compared to the tertiary amine in the target compound .
b) Heterocyclic α,β-Didehydro-α-Amino Acid Derivatives ()
- Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (10): Contains pyridinyl and cyano groups, which enhance π-π interactions and polarity. The absence of a quinuclidine ring reduces conformational rigidity .
Pharmacological and Industrial Relevance
- Milnacipran Analogs: The cyclopropane-based Milnacipran derivatives are serotonin-norepinephrine reuptake inhibitors (SNRIs). The target compound’s quinuclidine core and diethylaminoethyl group may modulate similar neurotransmitter systems but with distinct pharmacokinetics due to structural differences .
- The target compound’s tertiary amines could serve as intermediates for similar applications .
Biological Activity
Overview of 3-Quinuclidineethanol
3-Quinuclidineethanol, 2-((2-diethylaminoethyl)aminomethyl)- is a chemical compound that belongs to the class of quinuclidine derivatives. Quinuclidine compounds are known for their diverse biological activities, including their effects on the central nervous system (CNS). This specific derivative is of interest due to its potential applications in pharmacology and medicinal chemistry.
The biological activity of 3-Quinuclidineethanol can be attributed to its interactions with neurotransmitter systems. It is believed to act primarily as a modulator of cholinergic and adrenergic receptors, which are crucial for various physiological processes. The compound may influence synaptic transmission and neuronal excitability, making it a candidate for further research in neuropharmacology.
Pharmacological Properties
-
Cholinergic Activity :
- Enhances acetylcholine release.
- May exhibit potential in treating cognitive disorders by improving cholinergic signaling.
-
Adrenergic Activity :
- Modulates norepinephrine levels.
- Could be beneficial in addressing mood disorders or conditions characterized by dysregulated adrenergic signaling.
-
Potential Neuroprotective Effects :
- Some studies suggest that quinuclidine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
-
Cognitive Enhancement :
- A study indicated that compounds similar to 3-Quinuclidineethanol improved memory retention in animal models, suggesting potential use in Alzheimer's disease treatment.
-
Mood Regulation :
- Clinical trials have explored the use of quinuclidine derivatives in managing anxiety and depression, showing promising results in mood stabilization.
-
Neuroprotection :
- Research has highlighted the neuroprotective effects of certain quinuclidine derivatives against oxidative stress-induced neuronal damage.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
